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Alkyne-A-DSBSO crosslinker

Cat. No.: B13907864
M. Wt: 616.7 g/mol
InChI Key: CWQIIUMERHZYNI-UHFFFAOYSA-N
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Description

Integration of Click Chemistry in Crosslinking Strategies

Click chemistry, a concept introduced by K. Barry Sharpless, describes a class of reactions that are high-yielding, wide in scope, create no offensive byproducts, are stereospecific, and can be conducted in benign solvents (like water). The integration of click chemistry handles into crosslinkers has revolutionized their application. The terminal alkyne on the Alkyne-A-DSBSO crosslinker makes it a versatile substrate for several powerful click reactions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Crosslinking

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential click reaction. It involves the reaction between a terminal alkyne and an azide (B81097) to form a stable 1,4-disubstituted-1,2,3-triazole ring. This reaction is extremely efficient and specific, with a bioorthogonal nature that prevents side reactions with biological functional groups.

The terminal alkyne of Alkyne-A-DSBSO is specifically designed for CuAAC. A typical experimental workflow involves:

Initial Labeling: A protein or protein complex is first reacted with Alkyne-A-DSBSO, which attaches to lysine (B10760008) residues via its NHS ester.

Click Reaction: The now alkyne-functionalized protein can be reacted with any molecule containing an azide group (e.g., a fluorescent dye, a biotin (B1667282) tag for enrichment, or another biomolecule). The presence of a copper(I) catalyst rapidly and irreversibly links the two entities.

This strategy allows for modular and flexible experimental design, where the function of the crosslinker can be dictated by the choice of the azide-containing reaction partner.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Copper-Free Bioorthogonal Approaches

While CuAAC is highly efficient, the copper catalyst can be cytotoxic, limiting its application in living systems. This led to the development of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free alternative. SPAAC utilizes a strained, cyclic alkyne (e.g., dibenzocyclooctyne, DBCO) that reacts spontaneously with azides without the need for a catalyst.

Although the this compound contains a terminal alkyne (designed for CuAAC), it is part of the broader class of alkyne-functionalized reagents that have driven the development of copper-free methods. The modular design principle it embodies—separating the protein-reactive group from the bioorthogonal handle—is central to all modern click chemistry approaches. For live-cell applications, a researcher might choose a variant of this crosslinker where the terminal alkyne is replaced with a strained alkyne to leverage the benefits of SPAAC.

Thiol-Yne Click Chemistry for Network Formation

Beyond azide-alkyne cycloadditions, the alkyne group is also reactive in Thiol-Yne chemistry. This reaction involves the radical-mediated addition of a thiol (–SH) across the triple bond of an alkyne. In the presence of a photoinitiator and UV light, a single alkyne can react with two thiol-containing molecules, making it a powerful tool for creating densely cross-linked hydrogels and polymer networks.

The terminal alkyne on Alkyne-A-DSBSO can participate in this reaction. After its initial conjugation to a protein via the NHS ester, the alkyne handle could be used to crosslink the protein into a thiol-functionalized polymer matrix. This has applications in biomaterials science, tissue engineering, and the development of protein-functionalized surfaces.

Overview of Alkyne-Functionalized Crosslinkers: Design and Utility

Alkyne-functionalized crosslinkers like Alkyne-A-DSBSO are defined by their multi-component architecture, where each part serves a distinct and vital purpose. The design philosophy is one of modularity and multi-stage functionality.

The unique utility of Alkyne-A-DSBSO is most profoundly realized in the field of structural proteomics using crosslinking-mass spectrometry (XL-MS). The MS-cleavable DSBSO core is the key innovation. During MS/MS analysis, the low-energy CID fragmentation preferentially cleaves the sulfoxide (B87167) bond in the crosslinker core. This breakage leaves characteristic marker ions attached to each of the previously linked peptides, creating a unique data signature that simplifies identification.

The process is as follows:

Crosslinking: Proteins are cross-linked with Alkyne-A-DSBSO.

Digestion: The protein complex is digested (e.g., with trypsin) into smaller peptides.

MS1 Analysis: The mass spectrometer measures the mass of all intact peptides, including the cross-linked pairs.

MS2 Analysis (CID/HCD): A cross-linked peptide is isolated and fragmented. The DSBSO linker cleaves at the sulfoxide bond, breaking the peptide pair apart but leaving a remnant of the linker on each. This produces a doublet of fragment ions with a defined mass difference, which is a clear signature of a cross-link.

MS3 Analysis: Each of these fragment ions can be further fragmented to determine the amino acid sequence of the individual peptides, thus identifying the precise sites of interaction.

This MS-cleavable behavior dramatically improves the confidence and throughput of XL-MS studies, allowing for the mapping of entire protein interaction networks within a cell.

Table 1: Structural and Functional Components of Alkyne-A-DSBSO

Functional GroupChemical MoietyPrimary Role / Application
Amine-Reactive GroupN-Hydroxysuccinimide (NHS) EsterForms stable amide bonds with lysine residues and protein N-termini for initial covalent attachment.
Spacer ArmAliphatic or Polyethylene Glycol (PEG) ChainProvides spatial distance between linked molecules, spanning a defined range to capture interactions.
MS-Cleavable CoreSulfoxide (SO) LinkageUndergoes predictable fragmentation during collision-induced dissociation (CID) in a mass spectrometer, simplifying data analysis.
Bioorthogonal HandleTerminal Alkyne (—C≡CH)Enables secondary conjugation via click chemistry (CuAAC, Thiol-Yne) for attaching reporters, affinity tags, or other molecules.

Table 2: Illustrative Data Signature of Alkyne-A-DSBSO in an XL-MS Workflow

Analysis StageDescriptionKey Observation / Mass Signature
MS1 ScanSurvey scan to detect all peptide ions.An ion is detected corresponding to the mass of Peptide α + Peptide β + Mass of Intact Crosslinker.
MS2 Scan (CID/HCD)The precursor ion from MS1 is isolated and fragmented. The DSBSO linker cleaves.Two characteristic fragment ions are observed: (Peptide α + Mass of Linker Remnant 1) and (Peptide β + Mass of Linker Remnant 2). They appear as a pair with a specific mass difference (e.g., ~32 Da).
MS3 ScanOne of the characteristic fragment ions from MS2 is isolated and further fragmented.A standard peptide fragmentation pattern (b- and y-ions) is produced, allowing for the confident sequence identification of Peptide α or Peptide β.

Specific Context: this compound in Advanced Proteomics and Materials Science Research

The Alkyne-A-DSBSO (Alkyne-tagged, Acid-cleavable Disuccinimidyl Bissulfoxide) crosslinker represents a significant advancement in the field of chemical biology, particularly for advanced proteomics research. nih.govsigmaaldrich.com While the fundamental principles of crosslinking are shared with materials science, the application of Alkyne-A-DSBSO is highly specialized for the study of protein-protein interactions (PPIs) using cross-linking mass spectrometry (XL-MS). sigmaaldrich.comsigmaaldrich.com Current scientific literature predominantly details its utility in proteomics, with no specific applications in polymer or materials science research documented.

Alkyne-A-DSBSO is a multifunctional, homobifunctional crosslinker designed with several key features to overcome challenges in XL-MS. nih.govsigmaaldrich.com It is membrane-permeable, allowing for in vivo crosslinking studies within living cells. acs.orgnih.govbiorxiv.org The molecule contains two N-hydroxysuccinimide (NHS) ester groups that react with primary amines, primarily on lysine residues, to form stable covalent bonds. nih.govsigmaaldrich.com

A defining characteristic of Alkyne-A-DSBSO is its trifunctional nature, incorporating features for enrichment and enhanced identification. nih.govacs.org It possesses an alkyne group, a bioorthogonal handle that enables the specific enrichment of cross-linked peptides from complex biological samples via click chemistry. nih.govbiorxiv.orgnih.gov This enrichment step is crucial for increasing the detection sensitivity of low-abundance cross-linked species. nih.govescholarship.org

Furthermore, the "DSBSO" core contains two symmetric, sulfoxide-containing C-S bonds that are cleavable by collision-induced dissociation (CID) within a mass spectrometer. nih.govsigmaaldrich.com This MS-cleavability simplifies the identification of cross-linked peptides by breaking the cross-linker and separating the linked peptides, which can then be sequenced individually. nih.govnih.gov An additional acid-cleavable site is integrated into the structure to facilitate the recovery of cross-linked products during the enrichment process. nih.govescholarship.org

Table 1: Chemical Properties of this compound

This interactive table summarizes the key chemical properties of the this compound.

PropertyValueReference(s)
Full Name Alkyne-tagged, acid-cleavable disuccinimidyl bissulfoxide sigmaaldrich.com
Synonym(s) Bis(2,5-dioxopyrrolidin-1-yl) 3,3'-((2-(but-3-yn-1-yl)-2-methyl-1,3-dioxane-5,5-diyl)bis(methylenesulfinyl))dipropionate sigmaaldrich.com
CAS Number 1704097-05-1 nih.govsigmaaldrich.com
Molecular Formula C₂₅H₃₂N₂O₁₂S₂ nih.govsigmaaldrich.com
Molecular Weight 616.66 g/mol nih.govsigmaaldrich.com
Spacer Arm Length ~14 Å nih.govsigmaaldrich.com
Reactivity Amine-reactive (specifically towards lysine residues and N-termini) sigmaaldrich.com
Key Features Homobifunctional, Membrane-permeable, Enrichable (Alkyne tag), MS-cleavable (Sulfoxide), Acid-cleavable nih.govnih.govsigmaaldrich.com

Detailed Research Findings

The unique combination of features in Alkyne-A-DSBSO has enabled significant progress in mapping PPI networks. Its development was part of a strategy to create ideal reagents for XL-MS that incorporate both enrichable and MS-cleavable properties. nih.govescholarship.org

One of the major applications has been in the global mapping of PPIs in their native cellular environment. Researchers have developed robust in vivo XL-MS platforms using Alkyne-A-DSBSO. sigmaaldrich.com A landmark study utilized this platform on HEK 293 human cells, which led to the identification of 13,904 unique lysine-lysine linkages. This constructed the largest in vivo PPI network at the time, comprising 6,439 interactions among 2,484 proteins, offering a detailed portrait of the human interactome. sigmaaldrich.com

The utility of Alkyne-A-DSBSO extends to clinical research. A DSBSO-based XL-MS platform was adapted to map the interaction landscapes of patient-derived xenograft (PDX) models of breast cancer. mdpi.com This pioneering work demonstrated the feasibility of applying XL-MS to clinical samples, identifying disease-specific PPIs and generating a PDX interaction network of 2,557 human proteins. mdpi.com The study successfully cryopulverized frozen PDX tissue before crosslinking with Alkyne-A-DSBSO, showcasing a workflow adaptable for future studies on patient samples to understand disease-relevant cellular networks. mdpi.com

Table 2: Summary of Research Findings Using Alkyne-A-DSBSO

This interactive table highlights key research applications and outcomes involving the this compound.

Research AreaModel SystemKey Findings & SignificanceReference(s)
In Vivo Interactome Mapping Human HEK 293 CellsEnabled the identification of 13,904 unique cross-links and the construction of a massive PPI network (6,439 interactions, 2,484 proteins), advancing systems-level understanding of cellular pathways. sigmaaldrich.com
Clinical Proteomics Breast Cancer Patient-Derived Xenografts (PDX)First application of XL-MS to map PPIs in clinical tissue samples. Generated a PDX interaction network of 2,557 proteins and identified subtype-specific interactions. mdpi.com
Ribosome Analysis E. coli RibosomeUsed as a complex model system to validate and optimize enrichment protocols for DSBSO-linked peptides, demonstrating high enrichment sensitivity. acs.orgbiorxiv.org
Targeted Complex Analysis Mammalian Proteasome ComplexUtilized to study the subunit interactions within the proteasome, demonstrating its applicability for targeted structural analysis of large protein complexes in vivo. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H32N2O12S2 B13907864 Alkyne-A-DSBSO crosslinker

Properties

Molecular Formula

C25H32N2O12S2

Molecular Weight

616.7 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[[2-but-3-ynyl-5-[[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropyl]sulfinylmethyl]-2-methyl-1,3-dioxan-5-yl]methylsulfinyl]propanoate

InChI

InChI=1S/C25H32N2O12S2/c1-3-4-11-24(2)36-14-25(15-37-24,16-40(34)12-9-22(32)38-26-18(28)5-6-19(26)29)17-41(35)13-10-23(33)39-27-20(30)7-8-21(27)31/h1H,4-17H2,2H3

InChI Key

CWQIIUMERHZYNI-UHFFFAOYSA-N

Canonical SMILES

CC1(OCC(CO1)(CS(=O)CCC(=O)ON2C(=O)CCC2=O)CS(=O)CCC(=O)ON3C(=O)CCC3=O)CCC#C

Origin of Product

United States

Synthetic Methodologies and Rational Design of Alkyne Functionalized Crosslinkers

General Principles of Crosslinker Architectural Design

The efficacy of a chemical crosslinker in elucidating protein structures is directly tied to its architectural design. Modern crosslinkers are not mere molecular rulers but are engineered with multiple functionalities to streamline the complex workflow of XL-MS.

Multifunctional Scaffold Engineering

The design of advanced crosslinkers involves the integration of several key features into a single molecular scaffold. This "multifunctional" approach aims to address various experimental challenges simultaneously, from the initial crosslinking reaction in complex biological mixtures to the final identification of crosslinked peptides by mass spectrometry. nih.govresearchgate.net The scaffold of Alkyne-A-DSBSO, for instance, is engineered to be membrane-permeable, allowing for in vivo crosslinking studies within living cells. pnas.org This requires a careful balance of hydrophilicity and lipophilicity to ensure the molecule can traverse cellular membranes to reach its intracellular targets.

The core structure of these scaffolds is often built around a central spacer arm that dictates the distance between the reactive groups. The length of this spacer is a critical parameter, as it defines the spatial resolution of the crosslinking experiment. For Alkyne-A-DSBSO, the spacer arm has a length of approximately 14 Å, a distance well-suited for capturing interactions between neighboring proteins. acs.org

Strategic Incorporation of Bioorthogonal Alkyne Tags

A significant advancement in crosslinker design is the incorporation of bioorthogonal functional groups. acs.orgwikipedia.org These are chemical moieties that are inert to the vast array of functional groups present in biological systems but can be selectively reacted with a specific partner. whiterose.ac.uk The alkyne tag in Alkyne-A-DSBSO is a prime example of such a group. nih.gov

The terminal alkyne serves as a "handle" for the selective enrichment of crosslinked species from a complex mixture of uncrosslinked peptides, which are typically present in vast excess. escholarship.org This enrichment is commonly achieved via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry." whiterose.ac.uk In this process, the alkyne-tagged crosslinker is reacted with an azide-functionalized probe, such as biotin-azide. The resulting biotinylated peptides can then be efficiently captured and purified using streptavidin-coated beads. nih.gov This selective enrichment dramatically increases the sensitivity of the XL-MS experiment, enabling the detection of low-abundance crosslinked peptides. escholarship.org

Design of Stimuli-Responsive and Cleavable Linkages

To facilitate the analysis of crosslinked peptides by mass spectrometry, the incorporation of cleavable linkages within the crosslinker's structure is a crucial design element. nih.govrsc.org These linkages can be broken under specific conditions, or "stimuli," allowing for the separation of the crosslinked peptides or the generation of a unique signature in the mass spectrometer.

Alkyne-A-DSBSO features two distinct types of cleavable linkages:

Acid-Cleavable Acetal (B89532) Linkage: The crosslinker contains an acetal group that is stable under physiological conditions but can be readily cleaved by treatment with acid. nih.govotago.ac.nz This feature is particularly useful after the affinity purification of crosslinked peptides. The acid cleavage allows for the release of the captured peptides from the streptavidin beads, importantly leaving behind the bulky biotin (B1667282) tag, which simplifies the subsequent mass spectrometry analysis. researchgate.net

Mass Spectrometry-Cleavable Sulfoxide (B87167) Bonds: The crosslinker also incorporates two symmetrical sulfoxide groups. nih.gov These bonds are stable during the crosslinking and enrichment steps but are designed to fragment in a predictable manner during collision-induced dissociation (CID) in the mass spectrometer. nih.gov This MS-cleavability results in a characteristic fragmentation pattern, which significantly aids in the unambiguous identification and sequencing of the crosslinked peptides by specialized software. researchgate.net

Synthesis of Alkyne-A-DSBSO Crosslinker

The synthesis of a complex, multifunctional molecule like Alkyne-A-DSBSO requires a carefully planned and optimized synthetic route to ensure high purity and enable production on a scale sufficient for widespread use.

Chemical Precursor Synthesis and Intermediate Derivatization

An optimized synthesis for Alkyne-A-DSBSO has been developed to allow for its production on a gram scale. nih.gov The synthesis of the alkyne-containing variant follows a similar pathway to its azide-functionalized counterpart, Azide-A-DSBSO.

A key intermediate in the synthesis is a diol which serves as the central scaffold. The alkyne functionality is introduced through the formation of an acetal from 5-hexyn-2-one (B1605978) and the diol under Dean-Stark conditions. nih.gov The subsequent steps involve the hydrolysis of ester groups to form a diacid, followed by the activation of the carboxylic acids to form N-hydroxysuccinimidyl (NHS) esters. The NHS esters are the reactive groups that will form covalent bonds with the primary amines of lysine (B10760008) residues in proteins. nih.gov

The final step in the synthesis is the oxidation of the thioether linkages to sulfoxides. This is typically achieved using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA). nih.gov The careful control of this oxidation step is crucial to obtain the desired bissulfoxide product.

The table below summarizes the key steps in the latter part of the synthesis of Alkyne-A-DSBSO, starting from the key diol intermediate.

StepReactionKey ReagentsPurpose
1Acetal Formation5-hexyn-2-one, Dean-Stark conditionsIntroduces the alkyne functionality.
2Ester HydrolysisLiOHConverts dimethyl ester to a diacid.
3NHS Ester FormationTFA-NHSActivates the carboxylic acids for reaction with amines.
4Oxidationm-CPBAForms the MS-cleavable sulfoxide bonds.

Optimized Reaction Pathways for Multigram-Scale Production

The development of a multigram-scale synthesis for Alkyne-A-DSBSO has been a key factor in making this advanced crosslinker accessible for proteome-wide studies. escholarship.orgnih.gov The optimized route is designed to be efficient and scalable, minimizing the need for chromatographic purification of intermediates where possible. nih.gov For instance, several of the intermediates in the synthesis of the core scaffold are crystalline solids that can be purified by recrystallization on a multigram scale. nih.gov

FeatureDescription
Scalability The synthesis has been successfully performed on a gram scale. nih.gov
Efficiency The optimized route reduces the number of synthetic steps. nih.gov
Purification Several intermediates are crystalline and can be purified without chromatography. nih.gov
Yield The di-NHS ester intermediate, for example, can be isolated in 60% yield. nih.gov

Methodologies for Stereochemical Control in Synthesis

The stereochemistry of a crosslinker can significantly influence its interaction with biological molecules and the properties of resulting polymeric materials. bham.ac.uk While the synthesis of Alkyne-A-DSBSO as reported by Burke et al. does not explicitly focus on stereochemical control of the entire molecule, the principles of stereocontrolled synthesis are of paramount importance in the broader field of functional polymer and crosslinker development.

General strategies to control stereochemistry during the synthesis of building blocks for crosslinkers include:

Catalyst Selection: The choice of catalyst can dictate the stereochemical outcome of a reaction. For instance, in polymerizations that form the backbone of a crosslinker, single-site transition metal catalysts are often employed to control the tacticity (the stereochemical arrangement of chiral centers) of the polymer chain. bham.ac.uk

Chiral Auxiliaries and Substrates: Utilizing chiral starting materials or attaching a chiral auxiliary can direct the stereoselective formation of new chiral centers.

Reaction Conditions: Parameters such as solvent polarity, temperature, and the nature of the base or catalyst used can influence the stereochemical course of a reaction, including the E/Z configuration of double bonds formed during certain synthetic steps. bham.ac.uk

In the context of molecules like Alkyne-A-DSBSO, which contain multiple functional groups and a flexible spacer, precise control over every stereocenter is synthetically challenging and may not be necessary for its primary application in cross-linking mass spectrometry. However, for crosslinkers designed to probe specific stereoselective interactions or to create materials with defined mechanical properties, these methodologies are critical. bham.ac.ukacs.org

Divergent Synthetic Routes for Alkyne-Functionalized Crosslinkers

The modular nature of many synthetic routes allows for the creation of a diverse range of alkyne-functionalized crosslinkers tailored for specific applications. These routes often involve the introduction of the alkyne moiety at a specific point in the synthesis of a bifunctional scaffold.

Synthesis of Alkyne-Tagged Polyethylene Glycol (PEG) Linkers

Polyethylene glycol (PEG) is a biocompatible and water-soluble polymer frequently used as a spacer in crosslinkers to enhance solubility and reduce immunogenicity. mdpi.comnih.gov The synthesis of alkyne-tagged PEG linkers typically involves the functionalization of a terminal hydroxyl group of a PEG chain.

A common synthetic strategy is as follows:

Activation of the Hydroxyl Group: The terminal hydroxyl group of a PEG molecule is activated, for example, by conversion to a tosylate or mesylate.

Nucleophilic Substitution: The activated PEG is then reacted with a nucleophile containing an alkyne group, such as the anion of an alkynyl alcohol or an alkynyl amine.

Esterification or Etherification: Alternatively, the hydroxyl group can be directly esterified with a carboxylic acid containing an alkyne, like pentynoic acid, in the presence of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 4-dimethylaminopyridine (B28879) (DMAP). sigmaaldrich.com Another approach is the etherification with propargyl bromide. acs.org

These methods allow for the preparation of heterobifunctional PEG linkers, where one terminus is an alkyne and the other can be a variety of functional groups, such as an amine, thiol, or carboxylate, enabling diverse conjugation strategies. nih.gov

Table 1: Examples of Alkyne-Functionalized PEG Derivatives and Their Applications

PEG DerivativeFunctional GroupsTypical Application
Alkyne-PEG-NHS EsterAlkyne, N-Hydroxysuccinimide EsterConjugation to primary amines
Alkyne-PEG-MaleimideAlkyne, MaleimideConjugation to thiols
Alkyne-PEG-AmineAlkyne, AmineFurther functionalization or conjugation to carboxyl groups
Acrylate-PEG-AlkyneAcrylate, AlkyneDual-functional for polymerization and click chemistry biochempeg.com

Fabrication of Alkyne-Functionalized Monomers and Macromers for Polymerization

The incorporation of alkyne functionalities into monomers and macromers is a powerful strategy for creating crosslinkable polymers and hydrogels. These alkyne-pendent polymers can be crosslinked post-polymerization via CuAAC with azide-functionalized molecules.

Synthesis of Alkyne-Functionalized Monomers:

Modification of Existing Monomers: A common approach is the chemical modification of a monomer containing a reactive group. For example, a hydroxyl-containing monomer can be esterified with an alkyne-containing carboxylic acid. acs.org

De Novo Synthesis: Monomers can be synthesized from scratch to include an alkyne group. For instance, an N-alkynylated dithieno[3,2-b:2′,3′-d]pyrrole (DTP) monomer was synthesized via a Buchwald-Hartwig amination. nih.gov

Synthesis of Alkyne-Functionalized Macromers:

Living Ring-Opening Polymerization: This technique can be used to synthesize well-defined oligomers with pendant alkyne groups. For example, the polymerization of (R)-glycidyl propargyl ether can yield polyether backbones with multiple alkyne functionalities. acs.org

Post-Polymerization Modification: A pre-formed polymer with reactive side chains (e.g., hydroxyl groups) can be functionalized with alkyne groups through esterification or other coupling reactions. acs.org

These alkyne-functionalized polymers are valuable in materials science for creating hydrogels, drug delivery systems, and other advanced materials. acs.orgnumberanalytics.com

Synthesis of Photo-Crosslinkable Alkyne Systems

Photo-crosslinkable systems offer spatial and temporal control over the crosslinking process. Alkyne-functionalized polymers can be designed to be photo-crosslinkable, often through thiol-yne click chemistry. nih.govacs.org

Synthetic Approach:

Synthesis of an Alkyne-Functionalized Polymer: A polyester (B1180765) functionalized with terminal alkyne groups can be synthesized via melt polycondensation of a dicarboxylic acid (e.g., sebacic acid), a diol (e.g., 1,3-propanediol), and an alkyne-functionalized monomer (e.g., alkyne-functionalized serinol). nih.govresearchgate.net

Photo-Initiated Crosslinking: The resulting alkyne-functionalized polymer can be mixed with a dithiol crosslinker and a photoinitiator. Upon exposure to UV light, the thiol-yne reaction is initiated, leading to the formation of a crosslinked network. nih.govacs.org

This approach allows for the rapid fabrication of materials with tunable mechanical properties, making them suitable for applications such as hydrogels for tissue engineering and 3D printing resins. nih.govacs.org

Table 2: Research Findings on a Photo-Crosslinkable Alkyne Polyester nih.govresearchgate.net

PropertyFinding
Synthesis An alkyne-functionalized polyester, Poly[(alkyne-serinol)-ran-(propanediol-co-sebacate)] (PAPS), was synthesized via melt polycondensation.
Crosslinking Chemistry Crosslinking was achieved via thiol-yne click chemistry initiated by a low-power UV lamp.
Crosslinking Mechanism NMR studies suggest the formation of alkyl disulfides as the primary crosslinks.
Mechanical Properties The resulting elastomer possesses mechanical properties comparable to human soft tissues.
Biocompatibility The material demonstrated good cytocompatibility with endothelial cells in vitro.

Reaction Mechanisms, Kinetics, and Selectivity in Alkyne Crosslinking

Elucidation of Thiol-Yne Reaction Mechanisms for Polymer Network Formation

The thiol-yne reaction, or alkyne hydrothiolation, is another powerful "click" reaction that utilizes the alkyne functional group. wikipedia.org It is particularly effective for creating highly cross-linked polymer networks through a radical-mediated, step-growth mechanism. nih.govacs.org This chemistry offers advantages such as high efficiency and the ability to form networks with increased cross-link density compared to analogous thiol-ene systems. nih.govrsc.org

The photoinitiated thiol-yne reaction proceeds via a free-radical mechanism analogous to the thiol-ene reaction. nih.govthieme-connect.de The process involves a two-step sequential addition of thiol molecules across the alkyne bond. rsc.org

Initiation : Upon exposure to UV light, a photoinitiator (e.g., a Norrish type I cleavage initiator like a phosphine (B1218219) oxide) generates a thiyl radical (RS•). thieme-connect.de

Propagation & Chain Transfer (First Addition) : The thiyl radical adds across an alkyne group, forming a carbon-centered vinyl sulfide (B99878) radical intermediate. acs.orgrsc.org This radical then rapidly abstracts a hydrogen atom from another thiol molecule in a chain-transfer step. This regenerates the thiyl radical, which continues the cycle, and yields a vinyl sulfide product. nih.govacs.org

Propagation & Chain Transfer (Second Addition) : The newly formed vinyl sulfide is itself reactive. A second thiyl radical can add across its double bond, creating a new carbon-centered radical. rsc.org A subsequent chain transfer with another thiol molecule yields the final dithioether product and regenerates yet another thiyl radical. d-nb.info

This dual-reaction capability of the alkyne means each alkyne functional group can react with two thiol functional groups, establishing the alkyne as a difunctional unit in the polymerization process and leading to the formation of a highly cross-linked network. nih.govrsc.org

The radical-mediated thiol-yne reaction proceeds via a step-growth polymerization mechanism. nih.govacs.org This is distinct from chain-growth polymerizations and results in a more delayed gel-point and the formation of more homogeneous polymer networks. rsc.org A key characteristic of the thiol-yne system is the bireactivity of the alkyne group. acs.org

Kinetic studies have revealed important features of this system. Analysis of initial polymerization rates showed a near first-order dependence on the thiol concentration, which indicates that the chain-transfer step is the rate-determining step in the polymerization process. nih.govnih.gov Furthermore, the rate of the second thiol addition (to the vinyl sulfide intermediate) was found to be approximately three times faster than the rate of the initial thiol addition to the alkyne. nih.govacs.orgrsc.org This efficient second reaction contributes to the rapid formation of a densely cross-linked material with enhanced physical properties compared to analogous thiol-ene systems.

PropertyThiol-Yne NetworkAnalogous Thiol-Ene NetworkReference
Cross-link DensityInherently higherLower nih.gov
Glass Transition Temperature (Tg)48.9 °C-22.3 °C nih.govnih.gov
Rubbery Modulus80 MPa13 MPa nih.govnih.gov

Reactivity and Specificity of N-Hydroxysuccinimide (NHS) Esters in Alkyne-A-DSBSO

The functionality of the Alkyne-A-DSBSO crosslinker is initiated by the reaction of its NHS esters with proteins.

The N-hydroxysuccinimide (NHS) esters of the this compound are highly reactive towards nucleophilic primary amine groups. creative-proteomics.com This reactivity allows for the covalent modification of proteins, primarily at the ε-amino group of lysine (B10760008) residues and the α-amino group at the N-terminus. creative-proteomics.comrsc.org The reaction proceeds via a nucleophilic acyl substitution, where the deprotonated primary amine attacks the carbonyl carbon of the NHS ester, forming a stable amide bond and releasing N-hydroxysuccinimide as a byproduct. creative-proteomics.com

The efficiency of this reaction is highly dependent on pH. lumiprobe.com Optimal conditions are typically between pH 7.2 and 8.5. creative-proteomics.comlumiprobe.com In this range, a sufficient concentration of the primary amines are deprotonated and thus nucleophilic, while the rate of hydrolysis of the NHS ester remains manageable. lumiprobe.commdpi.com At lower pH values, the amine groups are protonated and non-reactive, whereas at higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the efficiency of protein crosslinking. lumiprobe.commdpi.com

While NHS esters are the most common choice for targeting amines, the local microenvironment of a particular lysine residue within a protein can influence its reactivity. mdpi.comnih.gov Factors such as solvent accessibility and the proximity of other amino acid residues that can modulate the pKa of the lysine's amino group play a crucial role. nih.gov However, achieving highly site-selective modification of a specific lysine residue using NHS esters alone can be challenging due to the modest differences in reactivity among different lysine residues within a protein. nih.gov

Interactive Table 1: Factors Influencing NHS Ester Reactivity with Amines

FactorEffect on ReactionOptimal Condition
pH Influences protonation state of amine and hydrolysis of NHS ester.7.2 - 8.5
Solvent Accessibility Buried residues are less likely to react.High accessibility
Local pKa Lower pKa can increase nucleophilicity at physiological pH.Varies by protein microenvironment
Temperature Affects reaction rate and hydrolysis.Generally performed at room temperature or 4°C

While NHS esters are predominantly reactive towards primary amines, they are not entirely specific. nih.gov Under certain conditions, particularly those used to ensure complete labeling of primary amines, side reactions can occur with other nucleophilic amino acid residues. biorxiv.org

The most common side reaction is the O-acylation of hydroxyl-containing residues, namely serine, threonine, and tyrosine. nih.govbiorxiv.orgstackexchange.com This reaction is generally less favorable than N-acylation and the resulting O-acyl esters are less stable. biorxiv.org Proximity to histidine residues can sometimes facilitate this side reaction. biorxiv.org Another potential, though less common, side reaction involves the modification of the guanidinium (B1211019) group of arginine. stackexchange.com

Hydrolysis of the NHS ester is a significant competing reaction in aqueous solutions. mdpi.comthermofisher.com The rate of hydrolysis increases with pH. mdpi.comthermofisher.com This can lead to the formation of "dead-end" modifications, where only one end of the crosslinker reacts with a protein, and the other end is hydrolyzed. yulab.org Careful optimization of reaction conditions, such as pH, temperature, and reaction time, is crucial to maximize the yield of desired cross-linked products while minimizing these undesired side reactions. creative-proteomics.com

Interactive Table 2: Potential Side Reactions of NHS Esters

Reacting GroupAmino Acid(s)ProductStability
HydroxylSerine, Threonine, TyrosineO-acyl esterLess stable than amide bond
GuanidiniumArginineAcylated guanidiniumDocumented but less common
Water-Carboxylic acid (hydrolyzed linker)Leads to dead-end modifications
SulfhydrylCysteineThioesterPossible, depends on local environment

Chemical Cleavage Mechanisms of DSBSO Crosslinkers

A key feature of the this compound is its cleavability, which facilitates the analysis of cross-linked peptides. It possesses two distinct types of cleavable bonds: an acid-labile bond for sample purification and MS-cleavable bonds for fragmentation analysis.

The this compound incorporates an acid-labile acetal (B89532) bond that links the alkyne tag to the main body of the crosslinker. nih.gov This feature is designed to facilitate the enrichment and subsequent release of cross-linked peptides. nih.govnih.gov After the cross-linking reaction, the alkyne handle allows for the covalent attachment of the cross-linked species to an azide-functionalized solid support, such as beads, via a click chemistry reaction. nih.govacs.org This enables the specific enrichment of cross-linked peptides from a complex mixture, while non-cross-linked peptides are washed away. nih.gov

Once enriched, the cross-linked peptides can be released from the support by cleaving the acid-labile bond. nih.gov This is typically achieved by incubation with a dilute acid, such as trifluoroacetic acid (TFA). acs.orgbiorxiv.org Studies have shown that incubation with 2% (v/v) TFA for one hour at 25°C is sufficient to achieve nearly complete cleavage. acs.orgbiorxiv.org This acid treatment cleaves the bond connecting the enrichment handle (the alkyne portion) to the rest of the crosslinker, releasing the DSBSO-cross-linked peptides into solution for subsequent analysis. nih.govpnas.org This acid cleavage step simplifies the resulting mass spectra by removing the mass of the enrichment tag. pnas.org

Following enrichment and acid cleavage, the resulting DSBSO-cross-linked peptides are analyzed by tandem mass spectrometry (MS/MS). nih.gov A crucial feature of the DSBSO core is the presence of sulfoxide (B87167) groups, which create MS-cleavable C-S bonds. nih.govresearchgate.net During collision-induced dissociation (CID), these bonds are preferentially fragmented over the peptide backbone. researchgate.net

The DSBSO linker is symmetric and contains two sulfoxide groups, resulting in four C-S bonds. nih.govresearchgate.net However, only the two outer C-S bonds, which are proximal to the cross-linked lysine residues, are susceptible to cleavage during CID. nih.govresearchgate.net The two inner C-S bonds lack the necessary beta-hydrogens for the fragmentation mechanism to proceed. nih.gov

The cleavage of one of these symmetric C-S bonds in the MS2 scan physically separates the two cross-linked peptides. nih.govnih.gov This fragmentation generates a characteristic pair of fragment ions. One peptide fragment retains an alkene modification (+54 Da), while the other is modified with an unsaturated thiol (+236 Da) after the initial sulfenic acid intermediate undergoes dehydration. researchgate.netnih.gov The detection of these characteristic fragment pairs in the MS2 spectrum provides a unique signature for the presence of a cross-linked peptide, significantly simplifying data analysis and increasing the confidence of identification. nih.govuniversityofcalifornia.edu Subsequent MS3 sequencing of these fragment ions allows for the unambiguous identification of the individual peptides involved in the cross-link. nih.gov

Interactive Table 3: Summary of Cleavage Mechanisms

Cleavage TypeBond CleavedTriggerPurposeResulting Products
Acid-Labile Cleavage AcetalDilute Acid (e.g., TFA)Release from enrichment supportDSBSO-cross-linked peptides
CID Fragmentation C-S bond adjacent to sulfoxideCollision Energy (in MS)Separate cross-linked peptides for identificationPeptide fragments with characteristic mass modifications (alkene and unsaturated thiol)

Compound Information

Advanced Academic Applications of Alkyne Functionalized Crosslinkers

Defining Protein-Protein Interactions (PPIs) via Crosslinking Mass Spectrometry (XL-MS)

Crosslinking Mass Spectrometry (XL-MS) has emerged as a powerful technology for the structural and systemic analysis of protein-protein interactions (PPIs). nih.govpnas.orgresearchgate.netbiorxiv.org This technique utilizes chemical reagents to create covalent bonds between amino acid residues that are in close proximity within a protein's three-dimensional structure or between interacting proteins. researchgate.net The subsequent identification of these cross-linked peptides by mass spectrometry provides distance constraints that help elucidate protein structures and map interaction networks within their native cellular environments. uw.eduescholarship.orgnih.gov The evolution of XL-MS, particularly with the development of sophisticated cross-linking reagents, has made it an indispensable tool in structural systems biology. escholarship.orgnih.gov

Alkyne-A-DSBSO (alkyne-tagged, acid-cleavable disuccinimidyl bissulfoxide) is a multifunctional, homobifunctional cross-linker specifically engineered for advanced XL-MS applications. sigmaaldrich.comnih.gov Its design incorporates several key features that facilitate the comprehensive mapping of PPIs, from purified protein complexes to proteome-wide analyses in living cells. sigmaaldrich.compnas.org

The core structure of Alkyne-A-DSBSO possesses two N-hydroxysuccinimide (NHS) ester groups that react primarily with the primary amines of lysine (B10760008) residues. sigmaaldrich.comnih.gov A crucial element is its spacer arm, which is approximately 14 Å long, a length well-suited for capturing PPIs. sigmaaldrich.compnas.org This spacer contains two symmetric sulfoxide-containing bonds that are cleavable within the mass spectrometer during collision-induced dissociation (CID), a feature that significantly simplifies data analysis. nih.govpnas.orgnsf.gov

A key innovation in the Alkyne-A-DSBSO design is the integration of a bioorthogonal alkyne handle. sigmaaldrich.comnih.gov This alkyne tag does not interfere with cellular processes and allows for the selective enrichment of cross-linked peptides from complex biological mixtures using click chemistry. sigmaaldrich.comnih.gov Furthermore, the cross-linker is membrane-permeable, a critical property that enables its use for in vivo cross-linking studies in intact, living cells. sigmaaldrich.compnas.orgebi.ac.uk The combination of amine reactivity, MS-cleavability, a bioorthogonal enrichment handle, and membrane permeability makes Alkyne-A-DSBSO an ideal reagent for studying PPIs in their native context. nih.govpnas.org

Table 1: Key Properties of the Alkyne-A-DSBSO Crosslinker
PropertyDescriptionSignificance in XL-MSReference
Chemical NameAlkyne-tagged, acid-cleavable disuccinimidyl bissulfoxideDescribes the key functional moieties of the compound. sigmaaldrich.com
ReactivityHomobifunctional N-hydroxysuccinimide (NHS) estersTargets primary amines, predominantly on lysine residues. sigmaaldrich.comnih.gov
Spacer Arm Length~14 ÅProvides distance constraints for mapping the topology of protein complexes. sigmaaldrich.compnas.org
CleavabilityMS-cleavable (sulfoxide bonds) and Acid-cleavableSimplifies MS/MS spectra and data analysis; allows for elution from affinity media after enrichment. nih.govnih.govpnas.org
Enrichment HandleTerminal Alkyne TagEnables selective purification of cross-linked peptides via bioorthogonal click chemistry. escholarship.orgsigmaaldrich.comnih.gov
PermeabilityMembrane-permeableCrucial for conducting cross-linking directly within living cells (in vivo studies). sigmaaldrich.compnas.org

A major challenge in XL-MS is the low abundance of cross-linked peptides compared to the vast excess of non-cross-linked (linear) peptides following protein digestion. nih.govacs.orgnih.gov To enhance their detection, effective enrichment strategies are essential. escholarship.orgnih.gov The alkyne handle on Alkyne-A-DSBSO is specifically designed for this purpose, enabling highly selective affinity purification. sigmaaldrich.comnih.gov

The alkyne tag on Alkyne-A-DSBSO serves as a bioorthogonal chemical reporter, allowing for the covalent attachment of an affinity tag after the cross-linking and digestion steps. sigmaaldrich.comnih.gov The most common strategy involves the use of an azide-alkyne cycloaddition reaction, a form of "click chemistry," to conjugate a biotin-conjugated azide (B81097) probe to the alkyne-functionalized peptides. nih.govchemrxiv.orgacs.org

Once biotinylated, the cross-linked peptides can be selectively captured and isolated from the complex peptide mixture using streptavidin-coated affinity resins. pnas.orgnih.gov A further refinement in the Alkyne-A-DSBSO design is an acid-cleavable site positioned adjacent to the alkyne handle. nih.govpnas.org This allows the captured peptides to be released from the streptavidin beads by simple acid elution, which cleaves the linker and leaves the biotin-containing portion behind. nih.govpnas.org This removal of the bulky biotin (B1667282) tag prior to mass spectrometry analysis is beneficial as it reduces mass addition and simplifies subsequent MS analysis and identification. nih.govpnas.org

The classical copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient reaction. nih.govrsc.org However, the copper catalyst can be toxic to living organisms, limiting its application in in vivo studies. nih.govrsc.orginterchim.fr To circumvent this, copper-free click chemistry, also known as strain-promoted azide-alkyne cycloaddition (SPAAC), has been widely adopted. nih.govinterchim.frresearchgate.net

This approach utilizes strained cyclooctyne (B158145) reagents, such as dibenzocyclooctyne (DBCO) or biarylazacyclooctynone (BARAC), which react rapidly and specifically with azides without the need for a metal catalyst. acs.orgbiorxiv.orgnih.gov In the context of Alkyne-A-DSBSO workflows, this means that after in vivo cross-linking and cell lysis, the alkyne-tagged peptides can be conjugated to an azide-biotin probe under biocompatible conditions. nih.gov For workflows using the complementary Azide-A-DSBSO linker, a biotin-tagged strained alkyne like BARAC is used for enrichment. acs.orgnih.gov The use of copper-free click chemistry is particularly advantageous for proteome-wide studies of living cells as it avoids cytotoxicity and potential artifacts introduced by copper catalysts. acs.orgsigmaaldrich.com

A primary advantage of Alkyne-A-DSBSO is its demonstrated utility for performing cross-linking directly in living cells. pnas.orgsigmaaldrich.compnas.org The ability to penetrate the cell membrane allows the cross-linker to capture PPIs in their native physiological state, preserving transient or weak interactions that might be lost upon cell lysis. escholarship.orgpnas.org

The typical workflow involves incubating intact cells, such as the human cell line HEK 293, with Alkyne-A-DSBSO. pnas.orgpnas.orgebi.ac.uk The cross-linker permeates the cells and covalently links nearby lysine residues on interacting proteins. sigmaaldrich.compnas.org Following the cross-linking reaction, the cells are lysed, often under harsh denaturing conditions (e.g., 8M urea) to solubilize all cellular proteins and ensure that captured interactions are maintained. ebi.ac.uknih.gov This in vivo approach provides a snapshot of the cellular interactome at a specific moment in time, offering invaluable insights into the organization and function of protein networks within a living system. pnas.orguw.edu An Alkyne-A-DSBSO-based platform has enabled the construction of the largest in vivo human protein interaction map to date, identifying thousands of unique linkages. pnas.orgpnas.org

One of the most significant bioinformatics challenges in XL-MS using non-cleavable reagents is the "n² problem". researchgate.netbiorxiv.orgthermofisher.com When analyzing the MS/MS data of a cross-linked peptide pair, the search algorithm must consider all possible combinations of peptide pairs from the proteome database. uw.edu This leads to a quadratic (n²) increase in the search space as the number of peptides (n) grows, dramatically increasing data analysis time and the potential for false-positive identifications. nih.govthermofisher.com

The MS-cleavable nature of Alkyne-A-DSBSO provides an elegant solution to this problem. uw.eduthermofisher.com During CID-MS/MS analysis, the labile sulfoxide (B87167) bonds in the cross-linker's spacer arm preferentially fragment. nsf.govthermofisher.com This fragmentation event splits the cross-linked peptide pair into two individual linear peptides, each retaining a piece of the cross-linker as a characteristic mass modification. nih.govthermofisher.com These signature fragments in the MS2 spectrum signal the presence of a cross-link and can be selected for further fragmentation (MS3) to determine their amino acid sequences independently. nih.gov

This process effectively converts the quadratic "n² problem" into a much simpler linear "2n problem," as the software only needs to identify two individual modified peptides instead of a combinatorial pair. nih.gov This reduction in computational complexity significantly speeds up the database search, improves the accuracy of identifications, and makes proteome-wide XL-MS studies feasible and more robust. nih.govthermofisher.com

Table 2: Research Findings from Alkyne-A-DSBSO XL-MS Studies
Research FocusKey FindingImpactReference
Proteome-wide PPI MappingIdentification of 13,904 unique lysine-lysine linkages from in vivo cross-linked HEK 293 cells.Enabled the construction of the largest in vivo human interactome network to date, comprising 6,439 interactions among 2,484 proteins. pnas.orgpnas.org
Enrichment EfficiencyBenchmarking with cross-linked BSA peptides in a cell lysate matrix showed high purification efficiency, identifying numerous cross-links even at a 1:100 ratio of target to background.Demonstrates the robustness of the click chemistry-based enrichment for detecting low-abundance cross-links. pnas.org
Structural ValidationCross-links identified in the 26S proteasome and 40S ribosome complexes were mapped onto their known structures. 96% and 94% of links, respectively, were within the expected distance constraint (<35 Å).Validates the accuracy of the distance constraints provided by the Alkyne-A-DSBSO cross-linker. pnas.org
In Vivo ApplicationDeveloped a robust in vivo XL-MS platform using Alkyne-A-DSBSO with advanced sample preparation and data acquisition.Significantly enhances the depth and coverage of PPI mapping in living cells compared to previous methods. pnas.orgpnas.org

Affinity Enrichment Strategies for Crosslinked Peptides

Design and Fabrication of Advanced Polymeric and Supramolecular Materials

The this compound is a homobifunctional, membrane-permeable molecule designed with specific functionalities for biological analysis. sigmaaldrich.com It contains two N-hydroxysuccinimide (NHS) ester groups that target primary amines, a spacer arm of approximately 14 Å, two acid-cleavable C-S bonds within its disulfoxide core, and a central alkyne group for bioorthogonal "click" chemistry. sigmaaldrich.compnas.org While these features are optimized for proteomics, the presence of the alkyne functional group opens theoretical pathways for its use in constructing advanced polymer architectures. nih.govsigmaaldrich.com

PropertyDescriptionSource(s)
Full Chemical Name Bis(2,5-dioxopyrrolidin-1-yl) 3,3′-((2-(but-3-yn-1-yl)-2-methyl-1,3-dioxane-5,5-diyl)bis(methylenesulfinyl))dipropionate sigmaaldrich.com
Molecular Formula C25H32N2O12S2 sigmaaldrich.com
Molecular Weight 616.66 g/mol sigmaaldrich.com
CAS Number 1704097-05-1 sigmaaldrich.com
Key Functional Groups Two NHS esters (amine-reactive), one terminal alkyne (for click chemistry), two acid-cleavable sulfoxide sites sigmaaldrich.com
Spacer Length ~14 Å sigmaaldrich.compnas.org

Hydrogel Synthesis and Engineering of Tunable Networks

Hydrogels are three-dimensional, water-swollen polymer networks with extensive applications in biomedical fields, including tissue engineering and drug delivery. cellulosechemtechnol.roresearchgate.net The synthesis of hydrogels via click chemistry offers high specificity, efficiency, and biocompatibility, making it a leading method for creating precisely engineered networks. cellulosechemtechnol.ronih.gov

Azide-alkyne cycloaddition, a cornerstone of click chemistry, is a powerful reaction for forming stable triazole linkages to crosslink polymers into hydrogel networks. cellulosechemtechnol.romdpi.com This reaction can be catalyzed by copper(I) (CuAAC) or proceed without a catalyst in the case of strain-promoted azide-alkyne cycloaddition (SPAAC), which is highly advantageous for encapsulating live cells. cellulosechemtechnol.ronih.gov The general mechanism involves the reaction between a polymer functionalized with azide groups and a crosslinker bearing at least two alkyne groups, or vice versa. nih.gov

The this compound, with its terminal alkyne, could theoretically serve as a crosslinking agent for azide-functionalized polymers (e.g., modified alginate, PEG, or hyaluronic acid) to form a hydrogel. nih.govulb.ac.be In such a construct, the Alkyne-A-DSBSO would bridge two separate polymer chains, creating the network junctions necessary for gelation. The properties of the resulting hydrogel would be influenced by the concentration of the crosslinker and the molecular weight of the base polymer. While this application is chemically plausible, the primary design of Alkyne-A-DSBSO is for proteomics, and its use in hydrogel synthesis is not a documented application in the reviewed literature. nih.govsigmaaldrich.compnas.org

Click Reaction TypeCatalyst/ConditionsKey Features for Hydrogel SynthesisSource(s)
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Copper(I)Fast gelation, high yield. Concerns about copper cytotoxicity. nih.govmdpi.com
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) None (uses strained alkynes like cyclooctynes)Copper-free, highly biocompatible, suitable for in vivo applications. cellulosechemtechnol.ronih.gov
Thiol-Ene/Thiol-Yne Chemistry Radical initiator (e.g., UV light) or baseHigh efficiency, tolerant to water, forms stable thioether bonds. nih.govresearchgate.netresearchgate.net
Diels-Alder Cycloaddition None (heat may accelerate)Catalyst-free, high versatility, reversible under certain conditions. nih.govresearchgate.net

The thiol-yne reaction is an efficient click chemistry process involving the addition of a thiol across an alkyne. wikipedia.org This reaction can proceed via a radical-mediated or nucleophilic pathway and has the unique feature that a single alkyne group can react sequentially with two thiol groups. researchgate.netchemrxiv.org This capability allows for the creation of highly crosslinked networks, making it an excellent method for fabricating soft elastomers and other high-performance polymers. chemrxiv.orgbham.ac.uk Researchers have used thiol-yne chemistry to create elastomers with tunable mechanical properties by controlling the E/Z stereochemistry along the polymer backbone. bham.ac.uk

Theoretically, the this compound could participate in thiol-yne polymerization. By reacting it with a multifunctional thiol monomer (e.g., a dithiol), a crosslinked polymer network could be formed. The ability of the alkyne to react twice could lead to a high crosslink density. chemrxiv.org An alkyne-functionalized polyester (B1180765) has been synthesized and crosslinked with dithiols using UV light to yield a soft, degradable elastomer with mechanical properties similar to human soft tissues. nih.gov This demonstrates the principle of using alkyne-functionalized molecules to create elastomers via thiol-yne chemistry, a role that Alkyne-A-DSBSO could potentially fill, although its structure is more complex than typical monomers used for this purpose. nih.gov

Formation of Crosslinked Polymer Networks (e.g., Polystyrene, Poly(p-xylylenes))

Crosslinked polymer networks of materials like polystyrene are often created through free radical copolymerization of a monomer (styrene) with a divinyl crosslinker (divinylbenzene). mdpi.com Similarly, functionalized poly(p-xylylenes) can be produced via chemical vapor deposition polymerization from substituted precursors. mdpi.com While these are common methods, incorporating functionalities via click chemistry offers an alternative route. The this compound is not directly implicated in the synthesis of these specific polymers in the literature. However, the presence of its alkyne group provides a reactive handle that could theoretically be used to functionalize or crosslink such polymers if they were first modified to contain a complementary azide group.

The ability to control crosslink density and network topology is fundamental to tuning the mechanical and physical properties of a polymer. In XL-MS studies, the defined length of the this compound (~14 Å) imposes a specific distance constraint between the linked amino acid residues, which is a form of topological control. pnas.org

In a hypothetical polymer network, the concentration of a crosslinker like Alkyne-A-DSBSO would directly govern the crosslink density. Furthermore, the unique bis-addition capability of the alkyne group in thiol-yne reactions offers a mechanism to create much higher crosslink densities compared to reactions with a 1:1 stoichiometry. chemrxiv.orgrsc.org This allows for the formation of densely packed networks with distinct material properties. The defined structure of the crosslinker itself, as opposed to the random chain lengths formed in some polymerization reactions, provides a more precise method for engineering network architecture.

Inverse vulcanization is a process used to create stable, high-sulfur-content polymers by copolymerizing elemental sulfur with a small amount of an organic crosslinker. rsc.org This method addresses the instability of pure polymeric sulfur. Recently, the use of alkyne-containing molecules as crosslinkers in inverse vulcanization has been explored. rsc.org Alkynes are of particular interest because they have the potential to react with sulfur radicals multiple times, leading to significantly higher crosslink densities in the resulting polymers compared to traditional alkene crosslinkers. rsc.org This enhanced crosslinking can improve the properties and stability of the final material. While Alkyne-A-DSBSO has not been specifically studied in this context, the research into other alkyne crosslinkers demonstrates a promising field where its reactive alkyne group could be relevant. rsc.org

Surface Functionalization and Development of Advanced Coatings

The this compound is a molecule featuring two N-hydroxysuccinimide (NHS) ester groups and a central, bioorthogonal alkyne tag. polysciences.combroadpharm.com While its primary documented use is in cross-linking mass spectrometry to study protein-protein interactions, its structure lends itself to theoretical applications in surface science. mdpi.commdpi.comacs.org

Strategies for Creating Low-Fouling Surfaces via Click Chemistry

The creation of low-fouling, or anti-fouling, surfaces is critical for biomedical devices, biosensors, and marine applications to prevent the non-specific adsorption of proteins, cells, and other biomolecules. Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a prominent strategy for covalently attaching anti-fouling polymers, such as poly(ethylene glycol) (PEG) or zwitterionic polymers, to surfaces. mdpi.comresearchgate.net

While research has demonstrated the fabrication of low-fouling surfaces by conjugating azide-containing polymers to alkyne-functionalized substrates, specific studies employing the this compound for this purpose are not extensively documented in the reviewed literature. researchgate.net Theoretically, Alkyne-A-DSBSO could be used in a multi-step process. First, an azide-functionalized surface could be reacted with the alkyne group of the crosslinker. The now-exposed NHS esters on the surface could then be used to immobilize a desired molecule, although this application is not its designed purpose.

Precision Surface Modification and Immobilization Techniques

The this compound possesses functionalities that are well-suited for the precise immobilization of biomolecules onto surfaces. The core of this capability lies in its heterobifunctional nature when used in a surface context: an alkyne for surface attachment and NHS esters for biomolecule conjugation.

A precision surface modification strategy could involve a surface pre-functionalized with azide groups. The this compound can then be "clicked" onto this surface via its terminal alkyne, creating a stable triazole linkage. thermofisher.com This step effectively coats the surface with the crosslinker, presenting its two NHS ester groups outwards. These NHS esters are highly reactive towards primary amines, such as those on the side chains of lysine residues or the N-termini of proteins. polysciences.comnih.gov This allows for the specific and stable covalent immobilization of proteins or other amine-containing molecules onto the surface. This two-step approach, combining click chemistry for surface attachment and NHS ester chemistry for biomolecule capture, allows for controlled and oriented immobilization.

Bioconjugation and Directed Molecular Assembly (excluding clinical)

The most significant and well-documented application of the this compound is in bioconjugation and the directed assembly of biomolecules for advanced research applications, particularly in the field of proteomics and structural biology. mdpi.compnas.org The compound is a trifunctional, mass spectrometry (MS)-cleavable crosslinker designed to map protein-protein interactions (PPIs) in their native environments. mdpi.compnas.org

Key features of the this compound include:

Homobifunctional NHS Esters : React with primary amines (lysine residues) to covalently link interacting proteins. nih.gov

MS-Cleavable Spacer : The sulfoxide-containing spacer arm (~14 Å) can be cleaved during tandem mass spectrometry (MS/MS), which simplifies the identification of the cross-linked peptides. polysciences.compnas.org

Enrichable Alkyne Tag : A bioorthogonal alkyne group allows for the selective enrichment of cross-linked peptides from complex mixtures using click chemistry. mdpi.comacs.org

Acid-Cleavable Site : An acid-labile bond facilitates the release of the cross-linked peptides after enrichment, removing the bulky biotin tag used for affinity purification prior to MS analysis. acs.orgescholarship.orgbiorxiv.org

PropertyDescriptionSource
Full Name Alkyne-tagged, acid-cleavable disuccinimidyl bissulfoxide polysciences.combroadpharm.com
Molecular Formula C25H32N2O12S2 broadpharm.com
Molecular Weight 616.66 g/mol broadpharm.com
Reactive Groups 2 x N-hydroxysuccinimide (NHS) esters polysciences.combroadpharm.com
Target Functionality Primary amines (e.g., Lysine ε-NH2, protein N-terminus) polysciences.combroadpharm.com
Spacer Arm Length ~14 Å polysciences.compnas.org
Special Features Terminal Alkyne, MS-cleavable C-S bonds, Acid-cleavable polysciences.commdpi.comacs.org

Site-Specific Labeling and Modification of Biomolecules

Alkyne-A-DSBSO is used for the site-specific modification of proteins at lysine residues and N-termini. polysciences.combroadpharm.com Following the cross-linking reaction within a cell or protein complex, the proteins are digested, typically with trypsin. This process yields a complex mixture of peptides, where the cross-linked peptides are present in very low abundance. escholarship.orgresearchgate.net

The crucial feature for their detection is the alkyne tag. This tag allows for a highly selective secondary labeling reaction known as click chemistry. acs.org An azide-functionalized reporter molecule, most commonly biotin-azide, is added to the peptide mixture. mdpi.com The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction covalently attaches the biotin tag specifically to the alkyne-bearing cross-linked peptides. This "labeling" step is essential for the subsequent affinity purification, which isolates the cross-linked peptides from the far more abundant non-cross-linked peptides, thereby enabling their detection by mass spectrometry. escholarship.org

Advanced Strategies for Peptide and Protein Conjugation

The this compound is integral to an advanced workflow for identifying protein-protein interactions (PPIs) in vivo. pnas.org This strategy provides a "snapshot" of protein interactions as they occur within living cells. mdpi.compnas.org

The general workflow is as follows:

In Vivo Cross-linking : The membrane-permeable Alkyne-A-DSBSO is introduced to intact cells, where it crosses the cell membrane and covalently links nearby proteins. mdpi.compnas.org

Cell Lysis & Digestion : The cells are lysed, and the entire proteome is extracted and digested into peptides. pnas.org

Click Chemistry Enrichment : The alkyne-tagged peptides are conjugated to biotin-azide. These biotinylated peptides are then captured and enriched using streptavidin-coated beads. mdpi.com

Elution and Analysis : The enriched peptides are released from the beads by cleaving the acid-labile bond in the crosslinker. pnas.org This step removes the biotin tag, simplifying analysis. The purified cross-linked peptides are then analyzed by tandem mass spectrometry (MS/MS). The MS-cleavable nature of the linker simplifies the identification of the two individual peptide sequences that were linked. acs.orgescholarship.org

This multi-step conjugation and enrichment strategy has enabled the large-scale mapping of thousands of protein-protein interactions from whole-cell lysates. pnas.org

StepDescriptionPurposeSource
1. In Vivo Reaction Membrane-permeable Alkyne-A-DSBSO is added to living cells. NHS esters react with primary amines of proximal proteins.To covalently capture protein interactions in their native cellular environment. mdpi.compnas.org
2. Digestion Cells are lysed and proteins are enzymatically digested (e.g., with trypsin).To generate peptides suitable for mass spectrometry analysis. pnas.org
3. Biotin Conjugation Biotin-picolyl-azide (BPA) is "clicked" onto the alkyne-tagged cross-linked peptides via CuAAC reaction.To attach a high-affinity tag (biotin) for selective enrichment.
4. Affinity Purification The peptide mixture is passed over streptavidin beads, which bind the biotinylated peptides.To isolate the low-abundance cross-linked peptides from the complex mixture. mdpi.com
5. Acid Elution Bound peptides are released from the beads using acid, which breaks the acid-cleavable bond in the crosslinker.To recover highly purified cross-linked peptides and remove the bulky biotin tag. pnas.orgpnas.org
6. MS Analysis The purified peptides are analyzed by tandem mass spectrometry (MS/MS). The MS-cleavable bonds in the linker simplify peptide identification.To identify the sequences of the two peptides, and thus the specific interacting sites on the proteins. acs.orgescholarship.org

Rational Construction of Multivalent Immunoconjugates and Related Bioconjugates

The this compound facilitates the rational construction of bioconjugates by covalently linking two or more protein molecules. While the primary application is for discovering endogenous PPIs, the underlying chemistry can be used to construct defined protein assemblies for research purposes. mdpi.com For instance, a single protein could be linked to multiple partners, creating a multivalent bioconjugate.

In the context of immunoconjugates (e.g., antibody-protein conjugates), Alkyne-A-DSBSO could theoretically be used to link a protein antigen or enzyme to an antibody. The reaction would target the abundant lysine residues on both proteins. However, this would lead to a heterogeneous mixture of products due to the multiple available lysine sites on a typical antibody. The main body of research on Alkyne-A-DSBSO focuses on its use as a tool for large-scale, discovery-based proteomics rather than the synthesis of a single, defined immunoconjugate. pnas.orgnih.gov Its strength lies in capturing existing interaction networks rather than building artificial ones from purified components.

Integration of Alkyne Crosslinkers in the Development of Molecular Probes

The development of sophisticated molecular probes is a cornerstone of modern chemical biology, enabling the study of complex biological processes within their native environments. Alkyne-functionalized crosslinkers, particularly the this compound, represent a significant advancement in this field. These reagents are instrumental in designing probes for the comprehensive analysis of protein-protein interactions (PPIs) through a technique known as cross-linking mass spectrometry (XL-MS). sigmaaldrich.com

Alkyne-A-DSBSO (Alkyne-tagged, acid-cleavable disuccinimidyl bissulfoxide) is a multifunctional, membrane-permeable chemical crosslinker designed with several key features that facilitate its use in creating molecular probes for PPI mapping. sigmaaldrich.comnih.gov It is a homobifunctional reagent, meaning it has two identical reactive groups—N-hydroxysuccinimide (NHS) esters—that target primary amines, such as those on the side chains of lysine residues in proteins. sigmaaldrich.comsigmaaldrich.com This allows for the covalent linkage of proteins that are in close proximity.

The true innovation of Alkyne-A-DSBSO lies in its integrated functionalities that streamline the entire XL-MS workflow. nih.gov Central to its structure is a terminal alkyne group. This alkyne serves as a bioorthogonal handle, which does not interfere with biological processes. nih.govgeeksforgeeks.org Following protein cross-linking and subsequent enzymatic digestion into smaller peptides, this alkyne handle allows for the specific attachment of a reporter molecule, typically an azide-containing affinity tag like biotin-azide, via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click chemistry" reaction. sigmaaldrich.comnih.govnih.gov This step effectively converts the cross-linked peptides into molecular probes that can be selectively enriched and isolated from complex mixtures of non-cross-linked peptides. nih.gov

Furthermore, the this compound incorporates two types of cleavable sites to facilitate analysis. nih.gov An acid-labile acetal (B89532) bond is positioned next to the alkyne handle, allowing the enriched cross-linked peptides to be easily released from the affinity support (e.g., streptavidin beads) under mild acidic conditions before mass spectrometry analysis. nih.govnih.gov Additionally, the crosslinker contains sulfoxide-based bonds that are cleavable by collision-induced dissociation (CID) within the mass spectrometer. nih.govacs.org This MS-cleavability is a critical feature, as it simplifies the identification of cross-linked peptides by breaking the crosslinker and allowing the individual peptides to be sequenced more easily, which is a significant challenge in XL-MS data analysis. nih.govacs.org

Chemical Properties of this compound

The table below summarizes the key chemical properties of the this compound.

PropertyValueSource
Full Name Alkyne-tagged, acid-cleavable disuccinimidyl bissulfoxide sigmaaldrich.com
Synonym(s) Bis(2,5-dioxopyrrolidin-1-yl) 3,3′-((2-(but-3-yn-1-yl)-2-methyl-1,3-dioxane-5,5-diyl)bis(methylenesulfinyl))dipropionate sigmaaldrich.com
Empirical Formula C₂₅H₃₂N₂O₁₂S₂ sigmaaldrich.com
Molecular Weight 616.66 g/mol sigmaaldrich.com
CAS Number 1704097-05-1 sigmaaldrich.com
Reactive Groups N-hydroxysuccinimide (NHS) esters sigmaaldrich.com
Target Moiety Primary amines (e.g., Lysine) sigmaaldrich.com
Spacer Arm Length ~14 Å sigmaaldrich.com
Key Features Alkyne tag, Acid-cleavable site, MS-cleavable sulfoxide bonds sigmaaldrich.comnih.gov

Detailed Research Findings

The integration of Alkyne-A-DSBSO into XL-MS workflows has enabled proteome-wide mapping of PPIs in their native cellular context with unprecedented depth. A robust in vivo XL-MS platform utilizing Alkyne-A-DSBSO was developed to overcome previous technical limitations in sample preparation and enhance the detection of cross-linked peptides through click chemistry-based enrichment. pnas.org

A landmark study applied this platform to living human embryonic kidney (HEK) 293 cells. The research resulted in the identification of 13,904 unique lysine-lysine linkages. pnas.org This extensive dataset allowed for the construction of the largest in vivo PPI network at the time, comprising 6,439 interactions among 2,484 distinct proteins. The findings provided a highly detailed portrait of the human interactome across a wide range of cellular pathways. pnas.org

Building on this success, the Alkyne-A-DSBSO-based XL-MS platform has been adapted for the analysis of clinical samples, which presents greater challenges. In a recent study, the workflow was applied to map the interaction landscapes of two different breast cancer patient-derived xenograft (PDX) models. nih.gov By cryopulverizing the frozen tissue before cross-linking, the researchers successfully extracted and analyzed the protein complexes. This work demonstrated the feasibility of applying advanced XL-MS techniques to clinical tissue samples, identifying 15,952 cross-link peptide spectrum matches across 2,557 human proteins and revealing differences in PPIs between breast cancer subtypes. nih.gov This approach establishes a workflow for dissecting disease-relevant cellular networks directly from patient samples in the future. nih.gov

Summary of Key Research Findings Using Alkyne-A-DSBSO

The following table highlights the significant outcomes from studies employing the this compound for molecular probing of protein interaction networks.

Sample TypeNumber of Unique Cross-Links IdentifiedNumber of Protein InteractionsNumber of Proteins IdentifiedKey OutcomeSource(s)
HEK 293 Cells (in vivo) 13,9046,4392,484Creation of the largest in vivo human PPI network at the time, detailing diverse cellular pathways. pnas.org
Breast Cancer PDX Tissues 15,952 (CSMs*)Not specified2,557First demonstration of in-depth XL-MS analysis in clinical tissue samples, identifying subtype-specific interactions. nih.gov

*CSMs: Cross-link peptide spectrum matches

Analytical and Characterization Methodologies for Alkyne Crosslinked Systems

Advanced Mass Spectrometry (MS)-Based Analysis of Crosslinked Peptides and Proteins

Mass spectrometry is a cornerstone for the analysis of proteins and peptides crosslinked with Alkyne-A-DSBSO. The unique properties of this crosslinker facilitate a multi-stage MS workflow that simplifies data acquisition and analysis. nih.gov

Tandem Mass Spectrometry (MS/MS and MSn) for Cleavable Linkers

A key feature of the Alkyne-A-DSBSO crosslinker is its MS-cleavable nature. nih.govnih.gov The sulfoxide (B87167) bonds within the linker are designed to fragment under collision-induced dissociation (CID) conditions in the gas phase of a mass spectrometer. nih.govsigmaaldrich.comthermofisher.com This preferential cleavage occurs before the fragmentation of the peptide backbones. nih.gov

When a crosslinked peptide is selected for MS/MS (MS2) analysis, the initial CID fragmentation cleaves the linker, resulting in two individual peptides. nih.govsigmaaldrich.com This generates a characteristic doublet of ions in the MS2 spectrum, which unambiguously signals the presence of a crosslinked species. acs.orgacs.org These fragment ions, which represent the masses of the individual peptides plus a remnant of the crosslinker, can then be selected for further fragmentation in an MS3 analysis to determine their amino acid sequences. nih.govacs.org This MSn-based workflow significantly simplifies the identification of crosslinked peptides. nih.govsigmaaldrich.com

The fragmentation of the Alkyne-A-DSBSO linker during MS/MS produces distinct signature ions. For inter-linked peptides where the two peptide sequences are different, cleavage on both sides of the sulfoxide group results in four signature ions with different masses. thermofisher.com If the two linked peptides are identical, only two diagnostic ions are generated. thermofisher.com Mono-linked peptides, where one end of the crosslinker is attached to a peptide and the other end is hydrolyzed, produce two fragment ions upon cleavage. thermofisher.com

Computational Data Analysis Workflows for XL-MS (e.g., XlinkX, MeroX)

The analysis of complex XL-MS data is heavily reliant on specialized computational software. acs.org For cleavable crosslinkers like Alkyne-A-DSBSO, several user-friendly and effective software tools are available, with XlinkX and MeroX being prominent examples. thermofisher.comacs.org

These programs are designed to recognize the specific fragmentation patterns of MS-cleavable crosslinkers. thermofisher.com They can search for the characteristic signature ion pairs generated during MS/MS, which drastically reduces the search space and complexity of identifying crosslinked peptides. nih.gov This approach helps to overcome the "n² problem," where the computational search space increases quadratically with the size of the protein database. acs.org

XlinkX can operate in two modes: an enumeration mode for smaller databases and a linear-peptide mode that uses the signature fragmentation pattern to search against larger proteome databases. thermofisher.com It is also available as a node within the Thermo Scientific™ Proteome Discoverer™ software, allowing for direct processing of raw data files. thermofisher.comacs.org

MeroX is a freely available standalone software that is continuously updated. acs.org It allows for the definition of custom crosslinkers and can estimate the false discovery rate (FDR) for different types of links (inter-, intra-, and monolinked) to improve the reliability of the results. acs.org Both XlinkX and MeroX facilitate the identification of crosslinked peptides from the complex spectra generated in an XL-MS experiment. thermofisher.comstavrox.comfishersci.at A newer tool, MS Annika, can also identify cross-linked peptides and their corresponding spectra, including the use of diagnostic ions. nih.gov

Table 1: Comparison of Common XL-MS Data Analysis Software

Feature XlinkX MeroX
Availability Standalone or integrated in Proteome Discoverer thermofisher.comacs.org Freely available standalone software acs.org
Cleavable Linker Support Yes thermofisher.comacs.org Yes thermofisher.comacs.orgstavrox.com
Non-cleavable Linker Support Yes acs.org Yes acs.org
Data Input Can directly process Thermo-RAW files (within Proteome Discoverer) acs.org Requires file conversion to formats like .mgf acs.orgbiorxiv.org
FDR Estimation Yes biorxiv.org Separates FDR for inter-, intra-, and monolinked peptides acs.org
Key Algorithm Searches for signature ion pairs to reduce search space nih.gov Uses a DiBond algorithm to reduce dimer candidates nih.gov

Identification of Crosslink-Fragments and Diagnostic Ions for Structural Elucidation

The predictable fragmentation of the this compound is central to the identification of crosslinked peptides. nih.govacs.org During MS/MS analysis, specific fragments of the crosslinker are generated, which serve as diagnostic ions. acs.orgbiorxiv.org

For instance, in the analysis of DSBSO cross-linked peptides, specific diagnostic ions have been defined, such as C₈H₁₂NO, C₈H₁₅N₂O, C₈H₁₂NOS, and C₈H₁₅N₂OS. acs.orgbiorxiv.org The software is configured to search for these specific masses in the MS/MS spectra, which provides strong evidence for the presence of a crosslinked peptide. nih.govbiorxiv.org The identification of these diagnostic ions, coupled with the subsequent sequencing of the liberated peptides in MS3, allows for the precise localization of the crosslink on the amino acid sequence, providing valuable structural information. nih.gov

Spectroscopic Techniques for Characterizing Network Formation and Functionalization

While mass spectrometry is the primary tool for identifying crosslinked peptides, other spectroscopic techniques are crucial for characterizing the initial crosslinking reaction and the formation of crosslinked polymer networks.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for monitoring the progress of chemical reactions and confirming the structure of the resulting products. In the context of Alkyne-A-DSBSO, NMR can be used to verify the successful synthesis of the crosslinker itself and to monitor the crosslinking reaction. scielo.brrsc.org

For example, ¹H NMR and ¹³C NMR can be used to confirm the presence of the alkyne group in the crosslinker and to follow its disappearance as it reacts with other molecules, such as in a click chemistry reaction to form a triazole. mdpi.combeilstein-journals.org In studies involving the formation of hydrogels or other polymer networks, NMR can confirm the formation of cross-links. acs.orgnih.gov For instance, the appearance of new signals in the NMR spectrum can indicate the formation of new covalent bonds, confirming that the crosslinking has occurred. acs.orgnih.gov Magic-angle spinning (MAS) ¹³C NMR is particularly useful for analyzing solid or semi-solid samples like hydrogels. acs.org

Table 2: Representative NMR Chemical Shifts for Alkyne and Triazole Moieties

Functional Group Nucleus Typical Chemical Shift (ppm) Reference
Terminal Alkyne Proton ¹H ~2.0-3.0 nih.gov
Alkyne Carbon ¹³C ~65-90 acs.org
Triazole Proton ¹H ~7.5-8.0 mdpi.com
Triazole Carbon ¹³C ~120-150 mdpi.com

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is another valuable tool for characterizing the functional groups present in a molecule. scielo.br It is particularly useful for identifying the presence or absence of specific bonds, which can indicate the success of a reaction.

In the context of the this compound, FT-IR can be used to confirm the presence of the alkyne group through its characteristic C≡C and ≡C-H stretching vibrations. scielo.brmdpi.com The alkyne C≡C stretch typically appears as a weak band around 2100-2260 cm⁻¹, while the ≡C-H stretch of a terminal alkyne is a sharp, strong band around 3250-3330 cm⁻¹. scielo.br The disappearance of these bands after a reaction, such as a click reaction with an azide (B81097), provides strong evidence that the alkyne has reacted. scielo.br Concurrently, the appearance of new bands, for example those associated with the triazole ring formed in a click reaction, would further confirm the reaction's success. mdpi.com While FT-IR can be less sensitive to small compositional changes in a large polymer, it remains a quick and effective method for verifying major functional group transformations. acs.orgnih.gov

Table 3: Key FT-IR Stretching Frequencies for Alkyne-Related Functional Groups

Functional Group Bond Characteristic Frequency (cm⁻¹) Reference
Terminal Alkyne C≡C 2100-2260 (weak) scielo.br
Terminal Alkyne ≡C-H 3250-3330 (sharp, strong) scielo.br
Azide N₃ ~2100 (strong) scielo.br

Analytical and Characterization Methodologies for Alkyne-A-DSBSO Crosslinked Systems

Following a comprehensive review of scientific literature, it has been determined that the chemical compound "this compound" is exclusively documented for applications in proteomics, specifically for cross-linking mass spectrometry (XL-MS) to study protein-protein interactions. There is no available research or data on its use in the formation of crosslinked polymer networks or its characterization through the analytical methodologies outlined in the request.

The this compound, chemically known as alkyne-tagged, acid-cleavable disuccinimidyl bissulfoxide, is a specialized bifunctional reagent. rsc.orgsigmaaldrich.com Its design features N-hydroxysuccinimide (NHS) esters that react with primary amines (like those on lysine (B10760008) residues in proteins), an acid-cleavable bond, and a terminal alkyne group for enrichment via click chemistry. mdpi.comnih.govnih.gov These characteristics make it a powerful tool for identifying protein interactions within their native cellular environment. nih.govacs.orgresearchgate.net

However, the specified article outline focuses on the analysis of polymer systems created using this crosslinker, covering topics such as photopolymerization kinetics, surface chemistry, rheological properties, and network morphology. Extensive searches have revealed no instances of Alkyne-A-DSBSO being used to synthesize or crosslink polymer materials. Consequently, there is no published data corresponding to the requested analytical sections:

Morphological and Microstructural Analysis of Crosslinked Materials:There are no Scanning Electron Microscopy (SEM) images or analyses of polymer networks formed using this specific crosslinker.

While the requested analytical techniques are standard for polymer characterization, their application to a system crosslinked with Alkyne-A-DSBSO is not described in the current body of scientific work. All available research is dedicated to its role in mass spectrometry-based proteomics. nih.govnih.govnih.gov

Atomic Force Microscopy (AFM) for Surface Topography and Localized Properties

Atomic Force Microscopy (AFM) serves as a high-resolution imaging and measurement technique for characterizing the surface of materials at the micro- and nanoscale. nih.govnih.gov In the context of polymer systems crosslinked with reagents like Alkyne-A-DSBSO, AFM is invaluable for providing quantitative data on surface topography and probing localized mechanical and physical properties without the need for extensive sample preparation. nih.govafmworkshop.com The technique utilizes a sharp tip mounted on a flexible cantilever to scan the sample surface, with the deflection of the cantilever being monitored by a laser to construct a detailed three-dimensional map. nih.govsurfacesciencewestern.com

Surface Topography Analysis

AFM is a powerful tool for generating three-dimensional images of a material's surface, enabling the direct visualization and quantification of surface features. afmworkshop.com For alkyne-crosslinked systems, this is crucial for understanding how the crosslinking process affects the material's surface morphology.

Height Imaging and Roughness: The primary output of an AFM scan is a height map, which provides a direct topographical image of the surface. afmworkshop.com From this data, critical parameters such as surface roughness can be precisely calculated. eag.com For instance, AFM analysis can reveal changes in surface roughness in crosslinked polymer films, which may occur due to the crosslinking process itself or subsequent environmental interactions. researchgate.net Research on other crosslinked polymer systems has shown that AFM can quantify roughness values with sub-nanometer precision. researchgate.net Two surfaces can have identical root mean square (RMS) roughness values but possess very different topographies, making the visual data from AFM essential for a complete understanding. eag.com

Phase Imaging: In addition to topography, AFM can operate in tapping mode to produce phase images. A phase image maps the phase lag between the cantilever's oscillation and its driving signal. eag.com This phase lag is sensitive to variations in material properties such as stiffness, adhesion, and viscoelasticity. nih.goveag.com For a polymer system crosslinked with Alkyne-A-DSBSO, phase imaging can distinguish between different polymer phases or identify domains with varying crosslinking densities. nih.gov Stiffer or more highly crosslinked regions typically appear as brighter areas in the phase map, while softer, less crosslinked areas appear darker. nih.gov This allows for a detailed visualization of the material's substructure and the spatial organization of different components. nih.govafmworkshop.com

Below is a table summarizing the application of different AFM modes for topographical analysis of crosslinked polymers.

Table 1: AFM Modes for Topographical Characterization of Crosslinked Polymers
AFM Mode Measured Property Information Gained Relevance to Crosslinked Systems
Contact/Tapping Mode (Height) Surface Topography Provides a 3D reconstruction of the surface. researchgate.net Allows for quantitative measurement of feature height and surface roughness (e.g., Ra, Rq, RMS). eag.com Assesses morphological changes post-crosslinking. Evaluates surface smoothness and uniformity.
Tapping Mode (Phase) Phase Lag / Energy Dissipation Maps variations in surface stiffness, adhesion, and viscoelasticity. nih.goveag.com Identifies spatial distribution of crosslinked domains. nih.gov Visualizes phase separation in polymer blends. afmworkshop.com

Localized Property Characterization

Beyond imaging, AFM can be used as a nanoindenter to measure mechanical properties at specific locations on the material's surface with nanoscale resolution. surfacesciencewestern.compolimi.it This capability is critical for understanding the mechanical performance of materials created using the this compound.

Nanoindentation and Elastic Modulus: In this application, the AFM tip is pressed into the sample surface at a controlled force, and the resulting indentation depth is measured to generate a force-distance curve. polimi.it By applying theoretical models, such as the Hertz model for soft materials, the local elastic modulus (Young's modulus) of the sample can be calculated from the unloading portion of this curve. polimi.itmdpi.com This technique allows for the mapping of mechanical properties across a surface, which is particularly useful for heterogeneous materials where crosslinking may not be uniform. surfacesciencewestern.com Studies on various polymers have demonstrated that crosslinking leads to a measurable increase in the elastic modulus, reflecting enhanced material stiffness. surfacesciencewestern.com

Mapping Mechanical Properties: By performing an array of nanoindentations across a selected area, a quantitative map of properties like stiffness or adhesion can be generated. This provides a direct correlation between the surface topography and its mechanical characteristics. For a system crosslinked with Alkyne-A-DSBSO, this could reveal how the underlying structure and crosslink density influence the functional mechanical properties of the material's surface. surfacesciencewestern.com

The following table presents representative data illustrating how AFM nanoindentation can be used to characterize the effect of crosslinking on the mechanical properties of a polymer.

Table 2: Representative AFM Nanoindentation Data for a Polymer Film

Sample Condition Average Surface Roughness (RMS) Localized Elastic Modulus (MPa) Observation
Uncrosslinked Polymer 1.2 nm 850 ± 50 The surface is relatively smooth with lower stiffness.
Alkyne-Crosslinked Polymer 2.5 nm 1200 ± 75 Increased roughness and significantly higher stiffness indicate successful crosslinking and altered surface morphology. surfacesciencewestern.com

Computational and Theoretical Approaches in Alkyne Crosslinker Research

Molecular Dynamics Simulations and Modeling of Crosslinking Reactions

Molecular dynamics (MD) simulations offer a powerful lens to examine the dynamic nature of crosslinking reactions at an atomic resolution. These simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, providing a detailed view of the structural and energetic changes that occur as a crosslinker binds to its targets.

For a crosslinker like Alkyne-A-DSBSO, MD simulations can elucidate several key aspects of the crosslinking process. Initially, simulations can model the diffusion and binding of the crosslinker to reactive amino acid residues, such as lysine (B10760008), on protein surfaces. By tracking the trajectories of the crosslinker and protein atoms, researchers can understand the conformational changes that facilitate the formation of covalent bonds. The process typically involves several stages, which can be computationally modeled to reflect experimental procedures. dtic.mil

Table 1: Stages in Building and Simulating a Crosslinked Polymer Network

Stage Description Computational Method Key Insights
1. System Setup Creation of initial atomic structures for the polymer/protein chains and the crosslinker molecules (e.g., Alkyne-A-DSBSO). Molecular modeling software; PACKMOL. arxiv.org Defines the starting components of the simulation box.
2. Equilibration The components are mixed and allowed to reach a stable, low-energy configuration in a simulated environment. Molecular Dynamics (MD) or Monte Carlo methods. Ensures a realistic starting distribution of molecules before the reaction.
3. Bond Formation Covalent crosslinks are formed between the crosslinker and reactive sites based on proximity and reactivity criteria. Reactive force fields (e.g., ReaxFF) or distance-based algorithms. mdpi.com Simulates the chemical reaction and the creation of the network's topology.
4. Network Relaxation The newly formed crosslinked structure is allowed to relax to a new equilibrium state. MD simulated annealing. dtic.mil Reveals the final, stable conformation of the crosslinked assembly.

| 5. Property Analysis | The mechanical, structural, and dynamic properties of the final network are calculated from the simulation trajectory. | Analysis of MD trajectories. | Provides data on modulus, stress-strain behavior, and network topology. pitt.edu |

These simulations are computationally intensive but provide invaluable data for understanding how a crosslinker's chemistry influences the structure and function of the biomolecules it connects.

Application of Density Functional Theory (DFT) for Spectral Prediction and Elucidation of Reaction Pathways

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly useful for studying chemical reactions, predicting spectroscopic properties, and understanding bonding in molecules like Alkyne-A-DSBSO.

One of the key applications of DFT in this context is the elucidation of reaction pathways. For the Alkyne-A-DSBSO crosslinker, this includes modeling the click chemistry reaction between its alkyne group and an azide-tagged molecule for enrichment purposes. mdpi.com DFT calculations can map the potential energy surface of the reaction, identifying transition states and calculating activation energies. rsc.org This information helps in understanding the reaction kinetics and optimizing conditions for efficient crosslinking and enrichment. For example, theoretical calculations can reveal how substituents on the reactants influence reaction rates, as seen in studies of photoclick reactions. acs.orgacs.org

DFT is also a powerful tool for predicting various spectral properties. mdpi.com By calculating the vibrational frequencies of the molecule, researchers can simulate its infrared (IR) spectrum, which aids in the experimental characterization of the crosslinker and its reaction products. mdpi.com Furthermore, time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis), providing insight into the photochemical properties of the molecule. acs.org This is crucial for photo-activated crosslinking reactions. The method has been validated against experimental data for its accuracy in predicting reactivity parameters in polymerization systems. rsc.org

Table 2: Applications of DFT in Alkyne-A-DSBSO Research

Application Area DFT/TD-DFT Method Predicted Properties Significance
Reaction Mechanism Transition State Search Activation energies, reaction intermediates. Elucidates the step-by-step mechanism of crosslinking and click chemistry reactions. rsc.org
Spectroscopy Frequency Calculations Infrared (IR) and Raman spectra. Aids in the structural confirmation and identification of the crosslinker and its products. mdpi.com
Photochemistry TD-DFT Calculations UV-Vis absorption spectra, excited state energies. Predicts how the molecule interacts with light, essential for photo-activated processes. acs.orgacs.org

| Reactivity Prediction | Frontier Molecular Orbital (FMO) Analysis | HOMO-LUMO gaps, reactivity indices. | Helps in designing crosslinkers with desired reactivity and stability. rsc.org |

Computational Simulation of Polymer Network Formation and Topological Structures

These simulations often employ coarse-grained models, where groups of atoms are represented as single beads to reduce computational cost. This allows for the modeling of larger systems over longer timescales. mdpi.com The process typically starts with a random distribution of polymer chains (or proteins) and crosslinker molecules in a simulation box. dtic.mil A set of rules is then applied to form bonds, mimicking the chemical crosslinking process. By systematically varying parameters such as component concentrations and reaction times, these simulations can predict how the final network structure is affected. mdpi.com

The resulting network can be analyzed to determine key topological features:

Crosslink Density: The number of crosslinks per unit volume.

Connectivity: How different chains or proteins are linked together.

Pore Size Distribution: The size of the voids within the network, which is important for material properties. arxiv.org

Network Defects: The presence of unreacted sites or intramolecular loops.

Such simulations are critical for establishing a link between the molecular properties of the this compound and the macroscopic properties of the resulting network, whether it's a hydrogel or a cellular interactome. aip.org

Development of Bioinformatics and Proteomics Algorithms for XL-MS Data Interpretation

Cross-linking mass spectrometry (XL-MS) experiments using reagents like Alkyne-A-DSBSO generate vast and complex datasets. pnas.org The raw data consists of mass spectra from which cross-linked peptide pairs must be identified. This requires sophisticated bioinformatics and proteomics algorithms to automate and streamline data analysis. nih.gov

The development of specialized software has been crucial for the success of XL-MS. These algorithms must tackle several challenges:

Database Searching: The search space for cross-linked peptides is significantly larger than in standard proteomics, as any two peptides in the database could potentially be linked. researchgate.net

Scoring and Validation: Algorithms must confidently score and assign peptide-spectrum matches (PSMs) to distinguish true crosslinks from false positives, often calculating a false discovery rate (FDR).

Mapping Ambiguity: A single identified peptide sequence may map to multiple proteins, creating ambiguity in assigning the protein-protein interaction. biorxiv.org

Data Visualization: The large number of identified crosslinks needs to be visualized in a clear and interpretable manner, often as network graphs. nih.gov

The MS-cleavable nature of the DSBSO core in the this compound simplifies data analysis by producing characteristic fragment ions in the mass spectrometer, which helps to narrow down the search space. researchgate.netacs.org Several software tools have been developed to handle XL-MS data, each with unique features for analysis and visualization.

Table 3: Selected Bioinformatics Tools for XL-MS Data Analysis

Tool Name Key Feature(s) Function Reference
XlinkX Optimized for MS-cleavable crosslinkers like DSSO/DSBSO. Identifies cross-linked peptides from MS/MS data. researchgate.net
XL-Ranker Uses a graph algorithm and machine learning. Resolves peptide-mapping ambiguity to infer high-confidence PPIs. biorxiv.org
xiNET Interactive network visualization. Displays cross-linking data as 2D networks, showing intra- and inter-protein links. nih.gov
ProXL Web-based platform for storing and analyzing XL-MS data. Allows for data sharing and visualization of crosslinks on protein sequences and 3D structures. nih.gov

| Cross-ID | Standalone visualization tool. | Visualizes XL-MS data as network graphs with support for various data inputs. | nih.gov |

These computational tools are essential for translating the raw mass spectra from an Alkyne-A-DSBSO experiment into a detailed map of protein-protein interactions, providing valuable insights into cellular biology. pnas.org

Future Perspectives and Emerging Research Avenues for Alkyne Crosslinkers

Development of Next-Generation Alkyne Crosslinker Architectures with Enhanced Functionality

The archetypal Alkyne-A-DSBSO crosslinker represents a significant advancement in the study of protein-protein interactions (PPIs). sigmaaldrich.com Its design incorporates several key features: N-hydroxysuccinimide (NHS) esters for targeting primary amines (like those on lysine (B10760008) residues), a spacer arm of approximately 14 Å, acid-cleavable bonds, and a terminal alkyne for enrichment via click chemistry. sigmaaldrich.com This architecture facilitates the capture and identification of crosslinked peptides in complex biological samples. sigmaaldrich.com

Future research is focused on creating next-generation alkyne crosslinkers with even more sophisticated functionalities. A promising direction is the development of "dual cleavable" crosslinkers. These molecules would possess two different types of cleavable bonds within their structure. This dual-cleavage capability would allow for more complex experimental designs and provide an additional layer of confidence in the identification of crosslinked peptides during mass spectrometry analysis.

Another area of development is the design of photo-crosslinkers containing a terminal alkyne. These reagents can be activated by light to form covalent bonds with nearby molecules, offering precise temporal control over the crosslinking reaction. The incorporation of a diazirine group, for example, allows for light-induced crosslinking, while the alkyne handle still permits for subsequent enrichment and analysis. nih.gov

Furthermore, minimalist designs for alkyne-containing crosslinkers are being explored to reduce potential steric hindrance and improve cell permeability, which is crucial for in vivo crosslinking studies. nih.govnih.gov The goal is to create smaller, yet highly efficient, crosslinkers that can readily access crowded cellular environments and capture transient or weak interactions.

FeatureAlkyne-A-DSBSONext-Generation Concepts
Reactive Groups Homobifunctional (NHS esters)Heterobifunctional, Photo-activatable (e.g., diazirines)
Cleavability Single (Acid-cleavable)Dual or multi-cleavable (e.g., acid and photo-cleavable)
Enrichment Alkyne for Click ChemistryAlkyne, potentially with additional orthogonal handles
Architecture Linear spacerBranched, minimalist, or conformationally defined spacers
Functionality PPI mappingCapturing dynamic interactions, in vivo crosslinking with higher precision

Expanding the Repertoire of Bioorthogonal Reactions Beyond Current Click Chemistry Paradigms for Crosslinking

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and its copper-free counterpart, the strain-promoted azide-alkyne cycloaddition (SPAAC), are the cornerstones of "click chemistry" and have been instrumental in the application of alkyne crosslinkers. nih.govacs.org These reactions are highly efficient and orthogonal to most biological processes. nih.gov However, the future of alkyne crosslinking will likely involve an expanded toolkit of bioorthogonal reactions to enable more complex, multi-labeling experiments.

One of the most promising alternatives is the inverse-electron-demand Diels-Alder (iEDDA) reaction, which typically involves the reaction of a tetrazine with a strained alkene or alkyne. researchgate.net The iEDDA reaction boasts exceptionally fast kinetics, often orders of magnitude faster than SPAAC, which is a significant advantage for capturing transient biological events. researchgate.net

Another emerging reaction is the strain-promoted alkyne-nitrone cycloaddition (SPANC). This reaction provides an alternative to azide-based click chemistry and has been shown to be orthogonal to both SPAAC and iEDDA, opening the door for triple-labeling experiments.

The development of mutually orthogonal bioorthogonal reactions is a key area of research. nih.gov This would allow for the simultaneous or sequential labeling of different molecular species within the same biological system. For instance, an alkyne-containing crosslinker could be used to capture protein-protein interactions, while a different bioorthogonal pair is used to label glycans or nucleic acids.

ReactionReactantsKey Advantages
CuAAC Terminal Alkyne + Azide (B81097) (with Copper(I) catalyst)High yield, simple reactants
SPAAC Strained Alkyne (e.g., DBCO) + AzideCopper-free, biocompatible
iEDDA Tetrazine + Strained Alkene/Alkyne (e.g., TCO)Extremely fast kinetics
SPANC Strained Alkyne + NitroneOrthogonal to azide-based reactions
SPSAC Strained Alkyne + SydnoneAlternative mesoionic dipole

Integration of Alkyne Crosslinkers in Multi-Omics Approaches for Systems-Level Biological Understanding

A significant frontier in biological research is the integration of multiple "omics" datasets to build a comprehensive, systems-level understanding of cellular processes. nih.govmdpi.com Alkyne crosslinkers, by providing crucial information about protein-protein interactions and protein conformation, are poised to play a pivotal role in these multi-omics studies.

Crosslinking mass spectrometry (XL-MS) data generated using reagents like Alkyne-A-DSBSO provides a spatial dimension to proteomics data, revealing the architecture of protein complexes and interaction networks. sigmaaldrich.com This structural information can be integrated with quantitative proteomics data to understand how changes in protein abundance affect complex formation and function.

Furthermore, integrating XL-MS data with metabolomics can reveal how metabolic states influence protein interactions. nih.gov For example, changes in the levels of key metabolites could trigger the assembly or disassembly of protein complexes, which can be captured using alkyne crosslinkers. This integrated approach can provide a more dynamic and holistic view of cellular regulation. nih.govnih.gov

The development of computational tools is essential for the successful integration of these diverse datasets. mdpi.com These tools will be necessary to map crosslinking data onto protein structures, correlate interaction data with other omics layers, and build predictive models of cellular behavior.

Omics LayerInformation ProvidedIntegration with Alkyne Crosslinking Data
Genomics Genetic blueprintUnderstanding how genetic variations affect protein interactions.
Transcriptomics Gene expression levelsCorrelating changes in gene expression with the formation of protein complexes.
Proteomics Protein abundance and modificationsProviding a structural context to quantitative proteomics data.
Metabolomics Metabolite levels and fluxesElucidating how metabolic states regulate protein-protein interactions.

Advanced Material Design with Precisely Tailored Crosslink Density, Cleavability, and Responsive Behavior

The principles of alkyne-based crosslinking are also being applied to the field of materials science for the creation of advanced materials with precisely controlled properties. nih.gov By designing polymers with pendant alkyne groups, researchers can create networks with tunable crosslink densities. nih.govacs.org The density of these crosslinks has a direct impact on the material's mechanical properties, such as its stiffness and elasticity. researchgate.net

For example, in the development of hydrogels for biomedical applications, controlling the crosslink density is crucial for mimicking the properties of native tissues. researchgate.net Alkyne-functionalized polymers can be crosslinked with di-thiol linkers via thiol-yne chemistry to create hydrogels with a defined stiffness. nih.gov A lower crosslinking density generally results in a softer, more flexible material. nih.govacs.org

The incorporation of cleavable moieties within the crosslinks allows for the creation of "smart" materials that can degrade or change their properties in response to specific stimuli. For instance, hydrogels with acid-cleavable crosslinks, similar to the bonds in Alkyne-A-DSBSO, could be designed to release encapsulated drugs in the acidic environment of a tumor.

Furthermore, the bioorthogonal nature of alkyne reactions allows for the functionalization of materials under mild conditions, even in the presence of sensitive biological molecules. This opens up possibilities for creating bioactive materials that can interact with cells and tissues in a controlled manner.

ParameterControl MechanismImpact on Material Properties
Crosslink Density Stoichiometry of alkyne and crosslinking agentStiffness, elasticity, swelling ratio
Cleavability Incorporation of labile bonds (e.g., acid-labile, photo-labile)Degradability, stimulus-responsiveness
Functionality Post-crosslinking modification via click chemistryBioactivity, surface properties

Advancements in Automation and High-Throughput Screening Methodologies for Crosslinking Systems

The discovery and optimization of novel crosslinking reagents and their applications can be significantly accelerated through the use of automation and high-throughput screening (HTS). ugent.be Automated platforms can be employed for the synthesis and purification of libraries of alkyne-functionalized oligomers and polymers. researchgate.net

HTS platforms, equipped with robotic liquid handlers and plate readers, can rapidly screen large numbers of crosslinking reactions under various conditions. ugent.benyu.edu This allows for the efficient optimization of reaction parameters such as reagent concentration, temperature, and reaction time. For instance, the development of new catalysts for alkyne-azide click reactions could be expedited by screening a large library of potential candidates in a high-throughput format.

Moreover, automated microscopy and high-content imaging can be integrated into HTS workflows to assess the biological effects of crosslinking in cell-based assays. ugent.be This is particularly relevant for the development of in vivo crosslinking methods, where it is crucial to ensure that the crosslinking process does not unduly perturb cellular functions.

The vast amounts of data generated by HTS workflows necessitate the use of sophisticated data analysis software. schrodinger.com Machine learning algorithms can be trained to identify promising "hits" from large screening datasets and to predict the properties of novel crosslinker architectures. schrodinger.com

HTS ApplicationEnabling TechnologiesImpact on Alkyne Crosslinking Research
Reagent Synthesis Automated synthesis platforms, robotic purificationRapid generation of diverse alkyne crosslinker libraries.
Reaction Optimization Robotic liquid handlers, multi-well plate readersEfficient screening of reaction conditions to improve crosslinking efficiency.
Biological Assays Automated microscopy, high-content imagingHigh-throughput evaluation of the biocompatibility and efficacy of crosslinkers.
Data Analysis Machine learning algorithms, automated data processingAccelerated identification of lead compounds and predictive modeling.

Q & A

Q. What are the structural features and functional groups of Alkyne-A-DSBSO crosslinker that enable its reactivity in bioorthogonal chemistry?

Alkyne-A-DSBSO contains two NHS ester groups for amine targeting, a central alkyne group for copper-catalyzed azide-alkyne cycloaddition (CuAAC), and a ~14-atom spacer with acid-cleavable C-S bonds . The alkyne group enables selective conjugation with azide-tagged biomolecules, while the NHS esters facilitate covalent binding to primary amines (e.g., lysine residues). The spacer length ensures flexibility for crosslinking spatially separated proteins .

Q. What are the recommended reaction conditions for Alkyne-A-DSBSO in aqueous vs. organic environments?

The crosslinker operates efficiently in water, organic solvents (e.g., DMF, DMSO), and mixed-phase systems. For biological systems, use 1–10 µM crosslinker in PBS (pH 7.4) with 50–100 µM Cu(I) catalyst (e.g., TBTA-Cu) at 25–37°C for 1–2 hours . In organic phases, dissolve the crosslinker in anhydrous DMSO (1–5 mM stock) and react with azide-modified compounds under inert atmospheres to prevent oxidation .

Q. How should researchers handle and store Alkyne-A-DSBSO to maintain stability?

Store lyophilized powder at -20°C in airtight, light-protected containers. Pre-warm to room temperature before opening to avoid moisture absorption. Prepare working solutions fresh or aliquot into single-use vials to minimize freeze-thaw cycles. Avoid prolonged exposure to basic conditions (>pH 8), which hydrolyze NHS esters .

Advanced Research Questions

Q. How can reaction efficiency be optimized for Alkyne-A-DSBSO in live-cell studies with competing endogenous thiols?

To reduce off-target reactions:

  • Quench excess crosslinker : Add 10 mM glycine post-reaction to block unreacted NHS esters.
  • Modulate Cu(I) concentration : Use <100 µM Cu(I) with biocompatible ligands (e.g., BTTAA) to minimize cytotoxicity .
  • Validate specificity : Include negative controls (e.g., alkyne-free analogs) and confirm crosslink formation via LC-MS/MS .

Q. What analytical approaches resolve discrepancies in crosslinking data from different mass spectrometry platforms?

Combine collision-induced dissociation (CID) and electron transfer dissociation (ETD) to differentiate inter-protein crosslinks from non-specific adducts. CID fragments acid-cleavable C-S bonds (m/z shift +34 Da), while ETD preserves labile modifications, enabling precise identification of crosslinked peptides . For quantitative studies, use isotopically labeled crosslinkers as internal standards .

Q. How does the acid-cleavable spacer in Alkyne-A-DSBSO enhance protein interaction mapping compared to non-cleavable crosslinkers?

The acid-labile C-S bonds allow selective cleavage under mild acidic conditions (pH 2–3), simplifying MS analysis by reducing peptide complexity. This design enables:

  • Two-step identification : Isolate crosslinked peptides via biotin enrichment (using clickable tags), then cleave for individual peptide sequencing .
  • Reduced false positives : Acid cleavage eliminates non-specific crosslinks resistant to enzymatic digestion .

Q. What frameworks integrate Alkyne-A-DSBSO crosslinking data with existing protein interaction databases while addressing scale mismatches?

Adopt a relational scale framework:

  • Upscale molecular data : Use graph-based models to map crosslinked residues onto structural databases (e.g., PDB).
  • Downscale systems-level data : Apply network analysis to prioritize high-confidence interactions validated by orthogonal methods (e.g., Co-IP) .
  • Linked Data strategies : Employ chemical lenses to align crosslinker-generated identifiers (e.g., UniProt IDs) with external datasets, ensuring operational equivalence .

Methodological Recommendations

  • For structural validation : Characterize crosslinker-protein adducts using high-resolution MALDI-TOF/FTICR-MS and compare with theoretical masses .
  • For in vivo applications : Optimize delivery using PEGylated formulations to enhance solubility and reduce immune clearance .
  • For reproducibility : Document reaction conditions (pH, temperature, catalyst batch) following FAIR data principles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.